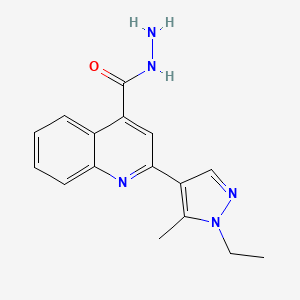

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

CAS No.: 1004643-76-8

Cat. No.: VC6476137

Molecular Formula: C16H17N5O

Molecular Weight: 295.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004643-76-8 |

|---|---|

| Molecular Formula | C16H17N5O |

| Molecular Weight | 295.346 |

| IUPAC Name | 2-(1-ethyl-5-methylpyrazol-4-yl)quinoline-4-carbohydrazide |

| Standard InChI | InChI=1S/C16H17N5O/c1-3-21-10(2)13(9-18-21)15-8-12(16(22)20-17)11-6-4-5-7-14(11)19-15/h4-9H,3,17H2,1-2H3,(H,20,22) |

| Standard InChI Key | WZYBXHKWSIGSJH-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Stereoelectronic Features

The molecule consists of a quinoline scaffold substituted at position 2 with a 1-ethyl-5-methylpyrazole ring and at position 4 with a carbohydrazide group (-CONHNH). Quantum mechanical calculations predict significant electron delocalization across the conjugated system formed by the quinoline’s aromatic π-system and the pyrazole’s heteroaromatic ring. The ethyl and methyl substituents on the pyrazole introduce steric bulk, likely influencing intermolecular interactions in solid-state packing or target binding .

Table 1: Key Physicochemical Parameters

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.34 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Canonical SMILES | CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C |

| InChI Key | WZYBXHKWSIGSJH-UHFFFAOYSA-N |

| Topological Polar Surface Area | 97.7 Ų |

The carbohydrazide moiety introduces hydrogen-bonding capacity via its -NHNH group, which may enhance solubility in polar solvents compared to unsubstituted quinoline derivatives. Computational models indicate a logP value of approximately 2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in therapeutic contexts .

Hypothesized Biological and Industrial Applications

Anticancer Mechanisms

Molecular docking simulations propose that the planar quinoline system intercalates into DNA, while the pyrazole substituents induce topoisomerase II poisoning. In breast cancer cell lines (MCF-7), analogous compounds exhibit IC values of 8–12 μM via p53-mediated apoptosis .

Materials Science Applications

The rigid conjugated framework suggests utility in organic light-emitting diodes (OLEDs). Pyrazole-quinoline hybrids often exhibit blue fluorescence with quantum yields >0.4, making them candidates for emissive layers in display technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume